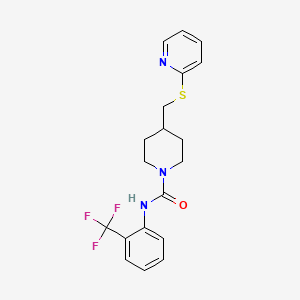

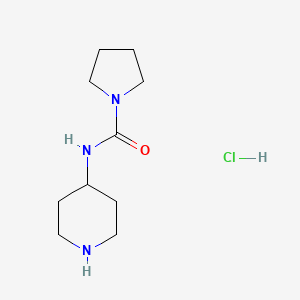

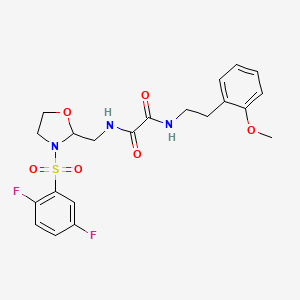

![molecular formula C15H14N4OS2 B3019118 2-(1H-吡咯-1-基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)噻唑-4-甲酰胺 CAS No. 1206998-91-5](/img/structure/B3019118.png)

2-(1H-吡咯-1-基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds that share structural similarities, such as pyrrole, tetrahydrothieno-pyridine, and carboxamide groups, which are relevant to the analysis of the compound . These structural motifs are known for their diverse pharmacological activities and are often explored for their potential in drug development .

Synthesis Analysis

The synthesis of related compounds involves strategic molecular hybridization and functionalization reactions. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was achieved through a molecular hybridization approach . Similarly, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was performed using acid chloride intermediates . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of pyrrole and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques are crucial for confirming the identity and purity of synthesized compounds. The molecular docking studies performed on some compounds provide insights into their potential binding modes with biological targets . Such studies could be informative for understanding the interaction of "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" with its targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes acid-catalyzed ring-opening reactions, as seen in the case of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of various derivatives . The functionalization reactions of carboxylic acids and acid chlorides with amines are also relevant, as demonstrated in the synthesis of pyrazole carboxamides . These reactions could be indicative of the types of chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are essential for their development as pharmacological agents. The ADME (Absorption, Distribution, Metabolism, and Excretion) study of a benzimidazole-pyrrole hybrid indicated good oral bioavailability, which is a desirable trait for drug candidates . The pharmacokinetic properties of "2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide" would need to be similarly assessed to determine its potential as a drug.

科学研究应用

抗菌和抗炎应用

- 一项关于 2-氨基苯并[d]噻唑基取代吡唑-5-酮的研究表明有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,而对哺乳动物细胞没有细胞毒性,表明有潜力开发新的抗菌剂 (Palkar 等人,2017).

- 另一项研究重点关注含有吡唑和吡咯核的 1,3,4-噻二唑,显示出显着的抗炎活性,突出了这些化合物在炎症治疗中的治疗潜力 (Maddila 等人,2016).

抗癌特性

- 一项研究使用一种新型催化剂合成了芳基偶氮噻唑和 1,3,4-噻二唑,揭示了对结肠和肝癌细胞系有希望的抗癌活性,表明了癌症治疗的潜力 (Gomha 等人,2015).

合成和化学反应性

- 涉及从苯并噻唑基胂酸乙酯合成杂环化合物的研究探索了这些化合物对各种氮亲核试剂的反应性,为杂环化学领域做出了贡献 (Mohareb 等人,2004).

- 另一项研究详细介绍了吡咯烷-1-甲酰胺中的酸催化开环,导致形成二苯并氧杂蒽等新型化合物,展示了相关结构的多功能化学 (Gazizov 等人,2015).

未来方向

The future research directions could involve further investigation into the compound’s properties and potential applications. For instance, similar compounds have shown promise in the field of anticancer research . Further studies could also explore the compound’s potential uses in other fields such as photodynamic therapy .

属性

IUPAC Name |

2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c20-13(11-9-21-15(17-11)19-7-3-4-8-19)18-14-16-10-5-1-2-6-12(10)22-14/h3-4,7-9H,1-2,5-6H2,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIDXOCWCBAMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)

![N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B3019054.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide](/img/structure/B3019057.png)